![molecular formula C10H17N B2458610 2-But-3-ynyl-1-methylpiperidine CAS No. 2228650-54-0](/img/structure/B2458610.png)
2-But-3-ynyl-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-ynyl-1-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a piperidine derivative that has been synthesized for various applications in the field of chemistry and biology. In
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development. The synthesis of 2-But-3-ynyl-1-methylpiperidine allows for the creation of novel pharmaceutical agents. Researchers explore its structural modifications to enhance bioactivity, optimize pharmacokinetics, and minimize side effects. The compound’s unique substitution pattern and alkyne functionality make it an attractive scaffold for designing potential drugs .
Spiropiperidines: A Promising Class
Spiropiperidines, characterized by a spiro-fused piperidine ring, exhibit diverse biological activities. 2-But-3-ynyl-1-methylpiperidine derivatives fall into this category. Researchers investigate their use as antiviral, antibacterial, and antitumor agents. The spiro motif introduces rigidity and influences binding interactions with biological targets .
Condensed Piperidines
Condensed piperidines result from fusion with other heterocycles (e.g., pyridine, quinoline). These hybrids often possess unique properties. 2-But-3-ynyl-1-methylpiperidine derivatives can be part of condensed structures, contributing to their pharmacological profiles. For instance, fused piperidine-pyridine compounds may exhibit enhanced receptor selectivity .
Piperidinones: Versatile Intermediates
Piperidinones, containing a ketone group within the piperidine ring, serve as versatile intermediates. Researchers utilize them for further functionalization. 2-But-3-ynyl-1-methylpiperidinone derivatives can undergo diverse transformations, such as reduction, cyclization, and annulation. These reactions lead to valuable compounds with potential therapeutic applications .
Multicomponent Reactions (MCRs)
MCRs enable efficient and rapid synthesis of complex molecules. 2-But-3-ynyl-1-methylpiperidine participates in MCRs, allowing the assembly of diverse scaffolds. Researchers explore these reactions to access structurally diverse libraries for drug screening. The compound’s alkyne functionality facilitates MCRs, leading to biologically relevant products .
Biological Evaluation and Pharmacological Activity
Researchers assess the biological properties of 2-But-3-ynyl-1-methylpiperidine derivatives. In vitro and in vivo studies explore their interactions with receptors, enzymes, and cellular pathways. Pharmacological assays reveal potential applications, such as anti-inflammatory, analgesic, or antitumor effects. These evaluations guide further optimization and drug discovery .
Safety and Hazards
properties
IUPAC Name |
2-but-3-ynyl-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEAABQKIHOOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2228650-54-0 |
Source
|
Record name | 2-(but-3-yn-1-yl)-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.